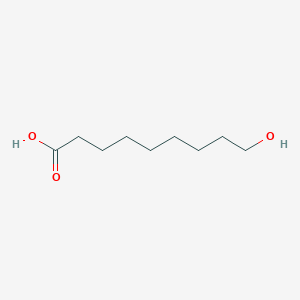

9-Hydroxynonanoic acid

描述

Overview of 9-Hydroxynonanoic Acid as a Hydroxy Fatty Acid in Biological Systems

This compound is an omega-hydroxy fatty acid, meaning it is a nonanoic acid where a hydrogen on the terminal methyl group is substituted by a hydroxyl group. nih.govzfin.org This places it within the broader category of hydroxy fatty acids, which are characterized by the presence of a hydroxyl (-OH) group on the carbon chain. ontosight.ai Specifically, it is considered a medium-chain hydroxy fatty acid due to its nine-carbon backbone. foodb.ca

The chemical formula for this compound is C9H18O3. ontosight.ai The presence of both a carboxylic acid head and a terminal hydroxyl group gives the molecule bifunctional properties, influencing its solubility, reactivity, and ability to form hydrogen bonds with other biological molecules. ontosight.aicymitquimica.com

In nature, 9-HNA has been found in various organisms. It has been reported in the plant Chaenomeles sinensis and is found in potatoes. nih.govfoodb.ca It is also a known component of royal jelly from honey bees and has been identified in phospholipid and lipopolysaccharide fractions of agricultural soil. dss.go.th Furthermore, it serves as a metabolite in the nematode Caenorhabditis elegans, where it is a component of ascarosides, which are signaling molecules. ebi.ac.uk In the bacterium Pseudomonas fluorescens, 9-HNA is a crucial precursor for the biosynthesis of the antibiotic mupirocin (B1676865). researchgate.netbris.ac.ukbris.ac.uk

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O3 | nih.govontosight.ai |

| Molecular Weight | 174.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 9-hydroxy pelargonic acid, ω-hydroxynonanoic acid | nih.govfoodb.ca |

| Classification | Medium-chain hydroxy fatty acid | foodb.ca |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| pKa (Strongest Acidic) | 4.83 | foodb.ca |

| Water Solubility | 2.92 g/L (Predicted) | foodb.ca |

Significance of this compound in Biochemical and Medical Fields

The significance of this compound in biochemistry and medicine stems from its diverse roles as a metabolic intermediate, a building block for complex molecules, and a potential biomarker. ontosight.aifoodb.ca

In metabolic pathways, 9-HNA is involved in lipid metabolism. ontosight.ai For instance, it can be formed from the metabolism of 4-hydroxy-2-nonenal (4-HNE), a cytotoxic product of lipid peroxidation, through omega-oxidation pathways. nih.govnih.gov This suggests a role in cellular responses to oxidative stress. nih.govlookchem.com

A primary area of biochemical interest is its function as a precursor for valuable chemical compounds. 9-HNA is a key building block for the antibiotic pseudomonic acid A (mupirocin), where it forms an essential side chain required for biological activity. dss.go.thresearchgate.net It is also a monomer used in the synthesis of biopolymers, such as polyesters and polyamides. mdpi.comresearchgate.netnih.gov The ability of 9-HNA to be converted into lactones or dicarboxylic acids like 1,9-nonanedioic acid (azelaic acid) makes it a valuable platform chemical derived from renewable resources. mdpi.comresearchgate.netresearcher.liferesearchgate.net Azelaic acid itself has pharmaceutical applications. researchgate.net

Furthermore, research has explored the conversion of 9-HNA into 9-aminononanoic acid, a monomer for the production of nylon-9, highlighting its potential in creating bio-based plastics. rsc.orgrsc.org Its presence in certain foods, like potatoes, also suggests it could serve as a potential biomarker for consumption. foodb.ca

Research Trajectories in this compound Studies

Current research on this compound is largely focused on sustainable production methods and its application as a platform chemical for bioproducts. A significant research trajectory involves the development of biocatalytic and chemoenzymatic processes to synthesize 9-HNA from renewable feedstocks, particularly vegetable oils rich in oleic acid. mdpi.comewha.ac.kracs.org

These methods employ whole-cell biocatalysts, often genetically engineered E. coli or Corynebacterium glutamicum, expressing a cascade of enzymes to convert oleic acid into 9-HNA. mdpi.comnih.govewha.ac.kracs.orgresearchgate.net This multi-step enzymatic synthesis is seen as a "green" alternative to traditional chemical methods. rsc.org

Another major research focus is the use of 9-HNA as a monomer for biodegradable polymers. researchgate.netresearcher.life Studies have demonstrated the conversion of 9-HNA into dilactones, which can then undergo ring-opening polymerization to create aliphatic polyesters (poly(nonanolactones)). researchgate.netresearcher.lifeacs.org These bio-based polyesters are being investigated as environmentally friendly alternatives to conventional plastics.

Additionally, research continues to explore the efficient conversion of 9-HNA into other high-value chemicals. The oxidation of 9-HNA to produce 1,9-nonanedioic acid (azelaic acid) is a well-studied pathway, with research aiming to optimize reaction yields for industrial applications. mdpi.comresearchgate.netresearchgate.net Similarly, the enzymatic transformation of 9-HNA into 9-aminononanoic acid is being pursued for the synthesis of bio-polyamides. rsc.orgrsc.org These research efforts underscore the growing interest in utilizing 9-HNA as a central molecule in biorefinery concepts.

Table 2: Key Enzymes in this compound Biotransformation

| Enzyme | Function | Source Organism (in research) | Reference |

| Fatty Acid Double Bond Hydratase (OhyA) | Hydrates the double bond of oleic acid to form 10-hydroxyoctadecanoic acid. | Stenotrophomonas maltophilia | mdpi.comacs.org |

| Alcohol Dehydrogenase (ADH) | Oxidizes the hydroxyl group of 10-hydroxyoctadecanoic acid to a ketone. | Micrococcus luteus | mdpi.comacs.org |

| Baeyer–Villiger Monooxygenase (BVMO) | Cleaves the ketone to form an ester, which is then hydrolyzed to 9-HNA. | Pseudomonas putida KT2440 | mdpi.comewha.ac.kracs.org |

| Alcohol/Aldehyde Dehydrogenase (ChnDE) | Oxidizes 9-HNA to 1,9-nonanedioic acid (azelaic acid). | Acinetobacter sp. NCIMB 9871 | mdpi.comnih.gov |

| ω-Transaminase (ω-TA) | Converts 9-HNA (via an intermediate) to 9-aminononanoic acid. | Silicibacter pomeroyi | rsc.org |

Structure

2D Structure

属性

IUPAC Name |

9-hydroxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMICRBFKZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191316 | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-56-5 | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation of 9 Hydroxynonanoic Acid

Enzymatic Pathways for 9-Hydroxynonanoic Acid Production

The enzymatic production of this compound has been successfully demonstrated using whole-cell biocatalysts, primarily recombinant Escherichia coli. livescience.iomdpi.comconsensus.app These engineered microorganisms are equipped with a cascade of enzymes that convert unsaturated fatty acids, like oleic acid and ricinoleic acid, into the desired product. nih.govresearchgate.net

Conversion from Oleic Acid via Specific Enzymes

A well-established pathway for this compound synthesis involves the multi-step enzymatic conversion of oleic acid. mdpi.comconsensus.app This process is carried out by recombinant E. coli expressing a series of key enzymes that facilitate the transformation. nih.govewha.ac.kr The biotransformation of oleic acid first yields 9-(nonanoyloxy)nonanoic acid, which is then hydrolyzed to produce this compound and n-nonanoic acid. bohrium.commdpi.comewha.ac.kr

The initial step in the conversion of oleic acid is the hydration of its C9-C10 double bond. This reaction is catalyzed by oleate (B1233923) hydratase (OhyA) from Stenotrophomonas maltophilia. nih.govresearchgate.netnih.gov OhyA regioselectively adds a water molecule across the double bond of oleic acid to produce 10-hydroxyoctadecanoic acid. acs.orgnih.govmdpi.com Two different oleate hydratases, OhyA1 and OhyA2, have been identified in S. maltophilia, with OhyA2 showing higher activity towards various unsaturated fatty acids, including oleic acid. researchgate.netnih.gov The efficiency of this step can be significantly improved by targeting the OhyA enzyme to the periplasm of the recombinant E. coli host, which facilitates substrate transport. researchgate.net

The 10-hydroxyoctadecanoic acid formed in the first step is then oxidized to 10-oxooctadecanoic acid. mdpi.com This dehydrogenation is catalyzed by a NAD+-dependent secondary alcohol dehydrogenase (ADH) from Micrococcus luteus. rsc.orgrsc.orgewha.ac.krresearchgate.net This enzyme has been a subject of protein engineering to alter its cofactor specificity from NAD+ to NADP+, aiming for redox-neutral biotransformations when coupled with NADPH-dependent enzymes. rsc.orgrsc.orgewha.ac.kr

The subsequent and crucial step is the Baeyer-Villiger oxidation of 10-oxooctadecanoic acid, which is catalyzed by a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440. acs.orgplos.orgmdpi.comrug.nlnih.gov This enzyme inserts an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester, 9-(nonanoyloxy)nonanoic acid. mdpi.comconsensus.appresearchgate.net The BVMO from P. putida KT2440 is a flavin-dependent monooxygenase that utilizes NADPH and molecular oxygen. acs.orgplos.orgnih.gov Its stability and catalytic efficiency have been improved through multi-level engineering, resulting in higher yields of the desired C9 chemicals. researchgate.netnih.gov

To enhance the uptake of oleic acid into the recombinant E. coli cells, the long-chain fatty acid transporter protein, FadL, is often overexpressed. acs.orgacs.orgresearchgate.net FadL is an outer membrane protein that specifically binds and transports long-chain fatty acids across the cell envelope. nih.govoup.com Overexpression of FadL has been shown to significantly increase the whole-cell biotransformation rates of oleic acid. acs.orgacs.org

Production from Ricinoleic Acid

This compound can also be produced from ricinoleic acid, the main fatty acid component of castor oil. nih.govresearchgate.netd-nb.info The enzymatic cascade for this conversion involves an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. researchgate.net The process, similar to the oleic acid pathway, utilizes recombinant E. coli expressing these enzymes to cleave ricinoleic acid, yielding valuable C9 compounds. nih.govresearchgate.net In one study, treating olive oil with lipase (B570770) to generate oleic acid, followed by biotransformation, resulted in a 60% conversion to this compound. researchgate.net

Data Tables

Table 1: Key Enzymes in the Conversion of Oleic Acid to this compound

| Enzyme | Source Organism | Function | Intermediate Formed |

| Fatty Acid Double Bond Hydratase (OhyA) | Stenotrophomonas maltophilia | Hydration of oleic acid's double bond | 10-Hydroxyoctadecanoic acid |

| Secondary Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Oxidation of the hydroxyl group | 10-Oxooctadecanoic acid |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida KT2440 | Baeyer-Villiger oxidation | 9-(Nonanoyloxy)nonanoic acid |

| Long Chain Fatty Acid Transporter (FadL) | Escherichia coli | Transport of oleic acid into the cell | - |

| Lipase / Esterase | Thermomyces lanuginosus / Pseudomonas fluorescens | Hydrolysis of the ester intermediate | This compound |

Table 2: Research Findings on this compound Production

| Precursor | Biocatalyst | Key Engineering Strategy | Product(s) | Reported Yield/Conversion | Reference(s) |

| Oleic Acid | Recombinant E. coli | Co-expression of OhyA, ADH, and BVMO | 9-(Nonanoyloxy)nonanoic acid | 25 mM final concentration, 2.8 mM/h productivity | bohrium.comconsensus.appewha.ac.kr |

| Oleic Acid | Recombinant E. coli | Multi-level engineering of BVMO and host cell | n-Nonanoic acid and this compound | Up to 6 mmol/g dry cells (2.4-fold increase) | researchgate.netnih.gov |

| Olive Oil | Lipase and Recombinant E. coli | Simultaneous enzyme/whole-cell biocatalysis with FadL overexpression | n-Nonanoic acid and this compound | 60% conversion from oleic acid | acs.orgresearchgate.net |

| Ricinoleic Acid | Recombinant E. coli | Expression of ADH, BVMO, and esterase | ω-Hydroxyundec-9-enoic acid and n-Heptanoic acid | >80% yield | researchgate.net |

Role of Lipases in Fatty Acid Hydrolysis for this compound Precursors

Lipases are critical enzymes in the biotechnological production of this compound, primarily facilitating the initial step of precursor generation from triglycerides. Lipases, such as those from Thermomyces lanuginosus (TLL), are employed to hydrolyze plant oils like olive and soybean oil. acs.org This process releases unsaturated fatty acids, predominantly oleic acid and linoleic acid, which serve as the primary substrates for subsequent enzymatic conversions leading to this compound. acs.org

In engineered microbial systems, lipases also play a crucial role in the final step of the biosynthetic pathway. For instance, in metabolically engineered Saccharomyces cerevisiae, a lipase from Pseudomonas fluorescens is utilized to cleave the ester intermediate, 9-(nonanoyloxy)-nonanoic acid. illinois.edu This hydrolytic cleavage yields the final products: this compound and nonanoic acid. illinois.edu This dual role of lipases—both in generating initial substrates from raw oils and in releasing the final product within an engineered pathway—highlights their versatility and importance in the biotransformation process. acs.orgillinois.edu

Metabolic Engineering Approaches for Saccharomyces cerevisiae in this compound Production

Saccharomyces cerevisiae, a robust and well-characterized industrial yeast, has been successfully engineered for the de novo production of this compound from simple sugars like glucose. illinois.edunih.gov This is achieved by introducing a heterologous, multi-enzyme pathway into a yeast strain already optimized for high-level production of oleic acid, the endogenous precursor. illinois.edu

The core of this engineered pathway involves three key enzymatic steps to cleave the oleic acid molecule:

An alcohol dehydrogenase from Micrococcus luteus (MlADH) converts the hydroxy fatty acid intermediate. illinois.edu

A Baeyer-Villiger monooxygenase from Pseudomonas putida (PpBVMO) transforms the resulting ketone into an ester, 9-(nonanoyloxy)-nonanoic acid. illinois.edu

A lipase from Pseudomonas fluorescens (PfERA) hydrolyzes this ester to release this compound and nonanoic acid. illinois.edu

Optimization of this pathway has led to the successful production of several odd-numbered medium-chain fatty acids. In a shake-flask cultivation setting, the engineered S. cerevisiae strain was able to produce this compound at a titer of 13.48 mg/L. illinois.edu This work demonstrates the potential of S. cerevisiae as a sustainable platform for producing valuable C9 chemicals. illinois.edunih.gov

Table 1: Key Enzymes in the Engineered S. cerevisiae Pathway for this compound Production

| Enzyme | Source Organism | Role in Pathway |

|---|---|---|

| Alcohol Dehydrogenase (MlADH) | Micrococcus luteus | Conversion of hydroxy fatty acid |

| Baeyer-Villiger Monooxygenase (PpBVMO) | Pseudomonas putida | Formation of ester intermediate |

| Lipase (PfERA) | Pseudomonas fluorescens | Hydrolysis of ester intermediate |

Data sourced from metabolic engineering studies in S. cerevisiae. illinois.edu

Chemical Synthesis Methods for this compound

Alongside biotechnological routes, several chemical synthesis methods have been developed for the production of this compound, often utilizing abundant unsaturated fatty acids from natural oils.

Ozonolysis and Reduction of Unsaturated Fatty Acids (e.g., Oleic Acid, Methyl Oleate, Castor Oil)

A prevalent and efficient chemical method for producing this compound is the ozonolysis of unsaturated fatty acids. dss.go.thscispace.com This process involves the oxidative cleavage of the carbon-carbon double bond in precursors such as oleic acid, its ester methyl oleate, or ricinoleic acid found in castor oil. acs.orgresearchgate.netnih.gov

The reaction proceeds in two main stages:

Ozonolysis : The unsaturated fatty acid is treated with ozone (O₃), which breaks the double bond to form an unstable ozonide intermediate. scispace.com

Reduction : The ozonide is then reduced to yield the desired products. Reductive cleavage of the ozonide from oleic acid or methyl oleate yields 9-oxononanoic acid (or its methyl ester), which is subsequently reduced to this compound. scispace.comacs.org When castor oil (containing ricinoleic acid) is used, ozonolysis directly targets the double bond, leading to the formation of this compound precursors. researchgate.net

Common reducing agents for this second step include sodium borohydride (B1222165) and catalytic hydrogenation using catalysts like Raney nickel. scispace.comacs.orgresearchgate.net This methodology is known for providing high yields; for example, a 74% yield of this compound has been reported from methyl oleate. acs.org

Electrochemical Reduction of Hydroperoxides in this compound Synthesis

An alternative and more cost-effective approach for the reduction step following ozonolysis is the electrochemical reduction of hydroperoxide intermediates. dss.go.thresearchgate.net This method has been demonstrated with methyl ricinoleate, which, after ozonolysis in methanol (B129727) or acetic acid, forms intermediate hydroperoxides. researchgate.net

These hydroperoxides are then reduced with high efficiency at a lead cathode (Pb-cathode). dss.go.thresearchgate.net This electrochemical process is not only effective in producing this compound in high yields but also offers a significant economic advantage. It has been reported that the electricity cost for this electroreduction is at least 30 times lower than the cost of using sodium borohydride as the reducing agent. dss.go.thresearchgate.net

Hydroxylation of Nonanoic Acid or Oxidation of Nonanol for this compound

This compound can also be synthesized through the functionalization of a saturated C9 backbone. ontosight.aifoodb.ca One potential route is the direct hydroxylation of nonanoic acid at the terminal (ω) position. ontosight.aifoodb.ca This can be achieved through biocatalytic methods, where enzymes such as cytochrome P450 monooxygenases (e.g., CYP153A) introduce a hydroxyl group onto the terminal carbon of nonanoic acid. sciepublish.com

Another related approach is the oxidation of 9-nonanol. ontosight.ai Additionally, the ozonolysis of oleyl alcohol has been shown to generate a mixture containing both nonanoic acid and this compound. google.com These methods provide alternative pathways that start from different C9 precursors compared to the more common double-bond cleavage routes. ontosight.ai

Table 2: Comparison of Chemical Synthesis Methods for this compound

| Method | Precursor(s) | Key Steps | Advantages |

|---|

Derivatization and Conversion of this compound

The bifunctional nature of this compound, possessing both a terminal hydroxyl group and a carboxylic acid group, makes it a versatile platform molecule for the synthesis of a wide range of other chemicals and polymers. researchgate.net

Key derivatization and conversion reactions include:

Oxidation to Azelaic Acid : this compound can be oxidized to form the C9 dicarboxylic acid, azelaic acid (1,9-nonanedioic acid). This conversion can be performed using chemical oxidants like NaClO₂ with a TEMPO catalyst or through biocatalysis with recombinant microorganisms expressing alcohol and aldehyde dehydrogenases. mdpi.commdpi.com

Lactonization to Monomers : Through metal-catalyzed lactonization, this compound can be converted into a dilactone, 1,11-dioxacycloicosane-2,12-dione. nih.govtib.eu This dilactone serves as a monomer for the synthesis of biodegradable aliphatic polyesters, specifically poly(nonanolactones), via ring-opening polymerization. nih.govacs.org

Conversion to 9-Aminononanoic Acid : The hydroxyl group can be converted to an amino group. This is achieved through a biocatalytic cascade involving a primary alcohol dehydrogenase and an ω-transaminase to produce 9-aminononanoic acid, a precursor for polyamides. sciepublish.commdpi.com

Esterification and Other Conversions : The molecule readily undergoes esterification. For example, it can be converted to alkyl 9-acetoxynonanoates. dss.go.thresearchgate.net It can also be transformed into 8-nonenoic acid through esterification with boric acid followed by pyrolysis of the resulting orthoborates. dss.go.thresearchgate.net

These transformations underscore the utility of this compound as a renewable building block for producing valuable chemicals, including monomers for high-performance bioplastics like polyamides and polyesters. researchgate.net

Conversion to 1,9-Nonanedioic Acid (Azelaic Acid)

A key biotransformation of this compound is its oxidation to 1,9-nonanedioic acid, more commonly known as azelaic acid. mdpi.comnih.gov Azelaic acid is a valuable dicarboxylic acid used in the production of polymers like polyesters and polyamides. lu.senih.gov This conversion is typically achieved using whole-cell biocatalysts engineered to express specific dehydrogenases. mdpi.comnih.gov

Role of Alcohol/Aldehyde Dehydrogenases (ChnDE) from Acinetobacter sp. NCIMB 9871

The enzymatic conversion of this compound to azelaic acid is facilitated by the action of alcohol and aldehyde dehydrogenases. mdpi.com Specifically, the enzymes ChnD and ChnE from Acinetobacter sp. NCIMB 9871 have been identified as highly effective for this two-step oxidation process. mdpi.comnih.gov ChnD, a primary alcohol dehydrogenase, first oxidizes the terminal hydroxyl group of this compound to an aldehyde, forming the intermediate 9-oxononanoic acid. sciepublish.comnih.gov Subsequently, the aldehyde dehydrogenase, ChnE, catalyzes the oxidation of this aldehyde group to a carboxylic acid, yielding the final product, azelaic acid. mdpi.comsciepublish.com These enzymes have been successfully expressed in various host organisms to create efficient biocatalysts. mdpi.comnih.gov

Biotransformation in Corynebacterium glutamicum

Corynebacterium glutamicum has been successfully engineered as a whole-cell biocatalyst for the production of azelaic acid from this compound. mdpi.comlu.se By introducing and expressing the chnDE genes from Acinetobacter sp. NCIMB 9871, recombinant C. glutamicum can efficiently perform the necessary oxidation. mdpi.comnih.gov Studies have demonstrated the effectiveness of this system, showing high conversion yields. For instance, when 10 mM of this compound was supplied to a culture of the recombinant C. glutamicum, it was converted to 9 mM of azelaic acid within 4 hours, achieving a 90% conversion yield. mdpi.comresearchgate.net The process has been shown to be efficient even at higher substrate concentrations. mdpi.comnih.gov

| Initial Substrate Concentration (mM) | Product Concentration (mM) | Reaction Time (hours) | Reference |

|---|---|---|---|

| 10 | 9 | 4 | mdpi.comresearchgate.net |

| 20 | 16 | 8 | mdpi.comnih.gov |

Transformation to 9-Aminononanoic Acid

This compound can also be transformed into 9-aminononanoic acid, a monomer used for the synthesis of nylon-9. mdpi.comrsc.org This bioconversion is a multi-enzyme cascade reaction. mdpi.comsciepublish.com The process is initiated by the oxidation of the hydroxyl group of this compound to an aldehyde (9-oxononanoic acid) by an alcohol dehydrogenase such as ChnD. sciepublish.comrsc.org In the subsequent and final step, a ω-transaminase (ω-TA) catalyzes the amination of the aldehyde group to an amine group, yielding 9-aminononanoic acid. sciepublish.comrsc.org Various ω-transaminases, including those from Silicibacter pomeroyi and Agrobacterium fabrum, have been effectively used for this reaction in recombinant E. coli systems. mdpi.comrsc.org In one study, recombinant E. coli was able to convert 10 mM of this compound into 2.5 mM of 9-aminononanoic acid within 6 hours. rsc.org

Conversion to Lactone Monomers (e.g., 1,11-dioxacycloicosane-2,12-dione) for Polylactone Synthesis

Beyond linear-chain derivatives, this compound is a precursor for cyclic monomers used in polymer synthesis. acs.orgacs.org Through metal-catalyzed lactonization, this compound can be converted into a dilactone, 1,11-dioxacycloicosane-2,12-dione. acs.orgnih.govsigmaaldrich.com This process has been successfully achieved using cost-efficient catalysts such as hafnium chloride (HfCl4) and lanthanum chloride. acs.orgnih.gov This dilactone monomer can then undergo ring-opening polymerization to synthesize biodegradable aliphatic poly(nonanolactones). acs.orgacs.orgresearchgate.net These polyesters are of interest as environmentally friendly alternatives to petroleum-based plastics with potential applications in the medical field. acs.org

Esterification Reactions of this compound

The carboxyl and hydroxyl groups of this compound allow it to undergo various esterification reactions. It can be transformed into alkyl 9-acetoxynonanoates. zendy.iodss.go.th Another notable reaction is its esterification with boric acid, which produces orthoborate esters; these intermediates are useful in further chemical transformations. zendy.iodss.go.th Additionally, this compound methyl ester can be prepared, which itself can be used as a monomer for polycondensation reactions to create high molecular weight polyhydroxyalkanoates. ceon.rs

Biological Significance and Roles of 9 Hydroxynonanoic Acid

Involvement in Lipid Metabolism

As a hydroxy fatty acid, 9-hydroxynonanoic acid is involved in lipid metabolism. Omega-hydroxy fatty acids are a class of lipids that can be further metabolized in the body. For instance, in animals, cytochrome P450 enzymes can metabolize fatty acids into their omega-hydroxy counterparts. While specific metabolic pathways for this compound are not extensively detailed in the provided search results, it is known that hydroxy fatty acids can be incorporated into cellular phospholipids (B1166683).

This compound can be synthesized from oleic acid through multi-step enzymatic processes. mdpi.com It serves as a precursor for the synthesis of other valuable compounds, such as 1,9-nonanedioic acid (azelaic acid), a dicarboxylic acid used in the production of polymers like polyesters and polyamides. mdpi.com This biotransformation highlights its role as an intermediate in the biosynthesis of long-chain dicarboxylic acids from renewable fatty acid sources. mdpi.com

Effects on Cell Signaling Pathways

While direct and specific effects of this compound on cell signaling pathways are not extensively documented in the provided search results, its nature as a fatty acid suggests potential involvement. Fatty acids and their derivatives are known to act as signaling molecules in various pathways.

Cell signaling is a complex process involving the transmission of signals from a cell's exterior to its interior, leading to a specific cellular response. sigmaaldrich.comkhanacademy.org These pathways often involve a cascade of protein modifications, such as phosphorylation, catalyzed by kinases. khanacademy.org Fatty acids can influence these pathways by acting as ligands for cell surface or nuclear receptors, or by being incorporated into signaling lipids. Given that other hydroxy fatty acids have been shown to modulate signaling pathways, it is plausible that this compound may have similar, yet to be fully elucidated, roles.

Association with Anti-inflammatory Properties and Immune Response Regulation

The anti-inflammatory properties of this compound are not directly established in the provided search results. However, other fatty acids have demonstrated anti-inflammatory effects. For example, myristic acid has been shown to downregulate the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by inhibiting the NF-κB pathway in microglial cells. rsc.org

The immune response is intricately regulated by various signaling pathways, including those involving Toll-like receptors (TLRs) and T-cell receptors (TCRs). thermofisher.com Given the known immunomodulatory roles of various fatty acids, it is an area where this compound could potentially exert an effect, though specific research is needed to confirm this.

Natural Occurrence and Metabolite Context

This compound is found in various natural sources, indicating its role as a metabolite in different organisms.

Royal jelly, the exclusive food of queen bees, is a complex mixture of proteins, sugars, and lipids. bris.ac.ukmdpi.com The lipid fraction of royal jelly is particularly unique, containing a variety of short-chain hydroxy fatty acids and dicarboxylic acids. bris.ac.uk While the most prominent fatty acid in royal jelly is 10-hydroxy-2-decenoic acid (10-HDA), other hydroxy fatty acids are also present. nih.govresearchgate.net Although not listed as a major component, the presence of various other hydroxy fatty acids in royal jelly, such as 10-hydroxydecanoic acid and 8-hydroxyoctanoic acid, suggests a metabolic environment where this compound could also be present as a minor constituent or an intermediate. mdpi.comresearchgate.net Some studies have identified 9-hydroxy-2-decenoic acid in royal jelly, a structurally similar compound. mdpi.comresearchgate.netnih.gov

The presence of this compound in agricultural soil has been noted, specifically within the phospholipid and lipopolysaccharide fractions. This indicates its origin from soil microorganisms, where it forms a component of their cell membranes. The analysis of fatty acid profiles in soil is a common method to characterize microbial communities.

This compound has been identified as a metabolite in certain algae. Algae are known to produce a diverse array of fatty acids, some of which possess unique structures and biological activities. The production of this compound by algae highlights its role in the primary metabolism of these organisms.

Table of Research Findings on this compound

| Area of Research | Key Finding | Organism/System | Significance | Citation |

|---|---|---|---|---|

| Biosynthesis | Can be produced from oleic acid via multi-step enzymatic reactions. | Recombinant E. coli and Corynebacterium glutamicum | Potential for sustainable production of valuable chemicals from renewable resources. | mdpi.com |

| Metabolic Intermediate | Serves as a precursor for the synthesis of 1,9-nonanedioic acid (azelaic acid). | Recombinant E. coli | Important intermediate in the biocatalytic production of dicarboxylic acids for biopolymers. | mdpi.com |

| Natural Occurrence | Identified as a component of royal jelly. | Honey bees (Apis mellifera) | Contributes to the complex lipid profile of this bee product. | mdpi.comresearchgate.netnih.gov |

Applications and Research Potential of 9 Hydroxynonanoic Acid

Precursor in the Synthesis of Biologically Active Compounds

The unique structure of 9-hydroxynonanoic acid allows it to serve as a fundamental building block for a range of complex, biologically important molecules.

This compound is a critical structural component of the clinically important antibiotic mupirocin (B1676865), also known as pseudomonic acid A. d-nb.infonih.gov Mupirocin is produced by the bacterium Pseudomonas fluorescens and is used as a topical treatment for gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibiotic's molecular framework consists of a C17 polyketide, monic acid, which is esterified to a this compound side chain. d-nb.infonih.gov This side chain is essential for mupirocin's biological activity, which involves the specific inhibition of bacterial isoleucyl transfer-RNA synthetase, thereby halting protein synthesis. nih.govfoodb.ca The formal chemical structure of mupirocin is an ester resulting from the condensation of the hydroxyl group of this compound with the carboxyl group of monic acid. foodb.ca

In the field of biochemistry, this compound serves as a valuable intermediate in the synthesis of specialized phospholipids (B1166683). nih.gov These synthetic phospholipids are utilized in the creation of membrane model systems. nih.gov Such models are crucial for investigating the complex lipid-protein interactions that occur within biological membranes. bham.ac.uk The ability to construct artificial membranes with defined components allows researchers to study cellular processes in a controlled environment.

Esters derived from this compound are employed in the preparation of synthetic antigens. nih.gov Synthetic antigens are key tools in immunology for generating specific antibodies and developing diagnostic reagents and potential vaccines. nih.gov By incorporating molecules like this compound esters, researchers can design and build specific molecular structures (epitopes) that elicit a targeted immune response. nih.gov

Monomer for Biodegradable Polymers

With growing environmental concerns regarding petroleum-based plastics, there is significant interest in developing biodegradable polymers from renewable resources. This compound is a promising monomer in this field.

This compound is used as a monomer for the synthesis of biodegradable aliphatic polyesters and polylactones. researchgate.netnih.gov The production process often begins with the ozonolysis of oleic acid, a common fatty acid found in vegetable oils, to produce this compound. researchgate.net Through a metal-catalyzed lactonization process, this compound is converted into a dilactone, specifically 1,11-dioxacycloicosane-2,12-dione. researchgate.netcopernicus.org This cyclic monomer can then undergo ring-opening polymerization to form high-molecular-weight aliphatic poly(nonanolactones). researchgate.netcopernicus.org The resulting polyesters are biodegradable and represent a sustainable alternative to conventional plastics. nih.gov

Potential as Biomarker for Diseases

The identification of reliable biomarkers is crucial for the early diagnosis and monitoring of diseases. While research into this compound as a specific disease biomarker is an emerging area, its presence in biological systems and its relation to fatty acid metabolism suggest potential applications. It has been identified in potatoes, indicating it could serve as a biomarker for the consumption of this food. foodb.ca Further investigation is needed to establish a definitive link between the levels of this compound and specific disease states.

Consideration as Lead Molecule for Therapeutic Agents

A lead molecule in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The exploration of a compound like this compound as a lead molecule would typically involve extensive screening for various biological activities, followed by chemical modifications to enhance its potency and selectivity.

Currently, there is a lack of specific studies that position this compound as a significant lead compound for therapeutic agent development. Research into the therapeutic potential of closely related fatty acid derivatives exists, but direct, in-depth studies on this compound itself are scarce.

Consequently, the detailed research findings and data tables, including inhibitory concentrations (IC50), binding affinities, or other pharmacological data necessary to substantiate its role as a lead molecule, are not available in the reviewed literature. Further dedicated research would be required to explore and establish the therapeutic potential of this compound and its derivatives.

Analytical Methodologies for 9 Hydroxynonanoic Acid Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and structural features of 9-Hydroxynonanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound, providing detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) and the methylene group alpha to the carboxylic acid (-CH₂COOH) exhibit distinct chemical shifts. The long chain of methylene groups in the backbone typically appears as a complex multiplet in the aliphatic region of the spectrum. The acidic proton of the carboxyl group often appears as a broad singlet at a downfield chemical shift.

| Proton Type | Typical Chemical Shift (δ) in ppm |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) |

| Methylene adjacent to -OH (C9-H₂) | ~3.6 (triplet) |

| Methylene adjacent to -COOH (C2-H₂) | ~2.3 (triplet) |

| Methylene groups (-CH₂-) | 1.2 - 1.7 (multiplet) |

Data is based on typical chemical shifts for functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the this compound molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. The carbon atom bonded to the hydroxyl group also has a distinct chemical shift, while the carbons of the aliphatic chain appear in the upfield region.

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C1) | 175 - 185 |

| Methylene Carbon adjacent to -OH (C9) | 60 - 65 |

| Methylene Carbon adjacent to -COOH (C2) | 30 - 35 |

| Methylene Carbons (C3-C8) | 20 - 30 |

Data is based on typical chemical shifts for functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by the presence of a broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid and the alcohol. A strong, sharp absorption peak indicates the C=O stretching of the carbonyl group in the carboxylic acid.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl Group (-OH) | O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad) |

| Hydroxyl Group (-OH) | O-H Stretch (Alcohol) | ~3300 (broad) |

| Carbonyl Group (C=O) | C=O Stretch | 1700 - 1725 |

| Methylene Group (-CH₂) | C-H Stretch | 2850 - 2960 |

| Carboxyl/Alcohol | C-O Stretch | 1210 - 1320 |

Data is based on typical absorption frequencies for functional groups.

Mass Spectrometry (MS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of this compound. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. The theoretical exact mass of this compound (C₉H₁₈O₃) is 174.1256 g/mol nih.gov. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For analysis, this compound is often derivatized, for example, by silylation or methylation, to increase its volatility. The mass spectrum obtained shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that helps to elucidate the structure. Common fragmentation involves the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the carbon chain.

| Fragment Ion (m/z) | Possible Identity/Origin |

| 156 | [M-H₂O]⁺ (Loss of water) |

| 129 | [M-COOH]⁺ (Loss of carboxyl group) |

| 111 | [129-H₂O]⁺ |

| 74 | McLafferty rearrangement fragment of methyl ester derivative |

| 60 | Acetic acid fragment from cleavage |

Data interpreted from a representative mass spectrum of this compound.

Chromatographic Analysis (e.g., Gel Permeation Chromatography - GPC)

While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment and quantification of this compound, Gel Permeation Chromatography (GPC) plays a specific role in the context of its polymerization.

Application in Analytical Chemistry as a Reference Compound for Omega-Hydroxy Fatty Acids

In the field of analytical chemistry, particularly in metabolomics and the analysis of complex biopolymers, the availability of high-purity reference compounds is crucial for the accurate identification and quantification of analytes. This compound serves as a valuable reference standard in the study of omega-hydroxy fatty acids (ω-OHFAs), a class of molecules that are key components of plant polyesters like cutin and suberin and are also found in various biological systems.

The structural simplicity and clear identity of this compound make it an ideal candidate for a reference compound. As a saturated, medium-chain (C9) ω-OHFA, it represents a foundational structure within its class. Its physical and chemical properties are well-characterized, providing a reliable benchmark for developing and validating analytical methods aimed at detecting a range of other ω-OHFAs.

Rationale for Use as a Reference Standard:

The utility of this compound as a reference standard is based on several key attributes:

Structural Representation: It is a archetypal, unbranched, saturated omega-hydroxy fatty acid, making it a suitable proxy for other similar molecules in analytical method development.

Chemical Stability: As a saturated fatty acid, it is less susceptible to oxidation compared to its unsaturated counterparts, ensuring greater stability and a longer shelf-life as a standard material.

Predictable Analytical Behavior: In chromatographic and mass spectrometric analyses, its behavior is predictable. For instance, in gas chromatography (GC), its retention time will fall within the expected range for medium-chain fatty acids, and its mass spectrum after derivatization will show characteristic fragmentation patterns that can be extrapolated to other ω-OHFAs.

In practice, the quantification of complex mixtures like suberin monomers is often challenging due to the limited commercial availability of every individual monomeric constituent. nih.gov Therefore, analytical methods often rely on the use of representative external standards for different classes of compounds (e.g., fatty acids, diacids, hydroxyacids) to construct calibration curves for quantification. This compound is perfectly suited for this role in the quantification of other ω-OHFAs.

Analytical Workflow and Methodologies:

The analysis of omega-hydroxy fatty acids, including this compound, typically involves gas chromatography coupled with mass spectrometry (GC-MS) due to its high sensitivity and ability to separate complex mixtures. Because fatty acids are not sufficiently volatile for direct GC analysis, a derivatization step is essential. This process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile esters and ethers.

A common derivatization procedure involves two steps:

Esterification: The carboxylic acid group is converted to a methyl ester (FAME), often by using reagents like boron trifluoride-methanol or methanolic HCl. nih.gov

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The resulting derivatized this compound (methyl 9-(trimethylsilyloxy)nonanoate) is then amenable to analysis by GC-MS. As a reference standard, it would be used to optimize chromatographic conditions (e.g., temperature ramp, carrier gas flow rate) and to determine the retention time for C9 ω-OHFAs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Melting Point | 53-54 °C |

| Boiling Point | 245.22 °C at 760 mmHg |

| IUPAC Name | This compound |

This interactive table provides key data for this compound, essential for its use as a reference standard.

Mass Spectrometry Data:

When used as a reference compound in GC-MS analysis, the mass spectrum of the derivatized this compound provides a fragmentation pattern that is characteristic of ω-OHFAs. This pattern allows for the identification of unknown ω-OHFAs in a sample by comparing their mass spectra. The key fragments of the TMS-derivatized methyl ester of this compound are crucial for its identification and for developing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for enhanced sensitivity and specificity.

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Derivatized this compound

| Derivative | Key m/z Fragments | Interpretation |

|---|---|---|

| Methyl 9-hydroxynonanoate | 155, 123, 98 | Fragmentation of the methyl ester. |

This interactive table outlines the primary mass spectral fragments used to identify this compound derivatives in GC-MS analysis, forming the basis for quantifying other omega-hydroxy fatty acids.

By establishing a calibration curve with known concentrations of the this compound standard, researchers can quantify other omega-hydroxy fatty acids in their samples, assuming a similar response factor in the detector (e.g., Flame Ionization Detector - FID) or by using it as an internal standard if a deuterated version is available. This application is fundamental in studies of plant biology, food science, and lipidomics.

常见问题

Q. Key Data :

Which microbial hosts are optimal for whole-cell biocatalysis of this compound?

Basic Research Question

Escherichia coli and Corynebacterium glutamicum are widely used due to their genetic tractability and tolerance to fatty acid derivatives:

Q. Critical Factors :

- Expression of soluble enzymes (e.g., ChnD/ChnE in C. glutamicum) .

- Use of two-phase systems to mitigate toxicity .

How can researchers mitigate intermediate toxicity during this compound biotransformation?

Advanced Research Question

Toxic intermediates (e.g., 7-ketononanoic acid) require strategic engineering:

Q. Example :

- C. glutamicum with 8 g/L dry cells and 0.5 g/L Tween 80 achieved 90% conversion of 10 mM this compound to azelaic acid .

What analytical methods validate the purity and concentration of this compound?

Advanced Research Question

- Reverse-Phase HPLC (RP-HPLC) : Validates purity in complex mixtures (e.g., mupirocin formulations) .

- GC-MS : Quantifies intermediates and confirms structural integrity .

- NMR Spectroscopy : Resolves stereochemical configurations of hydroxylated derivatives .

Reference : RP-HPLC methods for mupirocin calcium (containing this compound) are validated for linearity (R² > 0.999) and precision (RSD < 2%) .

How do biocatalytic and chemical synthesis methods compare for this compound production?

Advanced Research Question

Key Insight : Biocatalysis is preferred for enantiopure products, while chemical methods suit bulk synthesis .

What strategies optimize multi-enzyme cascades for high-yield this compound production?

Advanced Research Question

Q. Case Study :

- E. coli expressing P. putida BVMO achieved 200 mM this compound using resin-based in situ product removal .

What are the downstream applications of this compound in polymer synthesis?

Basic Research Question

- Azelaic Acid Production : Oxidation to 1,9-nonanedioic acid (90% yield) for polyesters .

- Lactone Monomers : Metal-catalyzed lactonization (e.g., hafnium chloride) yields biodegradable polylactones .

- Antimicrobial Agents : Structural component of mupirocin, targeting bacterial isoleucyl-tRNA synthetase .

How to address discrepancies in reported conversion yields of this compound derivatives?

Advanced Research Question

Variations arise from:

- Host Strain Differences : E. coli W3110 vs. MG1655 show 9% variance in diaminononane conversion .

- Reaction Conditions : pH (8.0 optimal for C. glutamicum ) and temperature affect enzyme kinetics.

- Analytical Methods : GC-MS vs. HPLC may quantify intermediates differently .

Recommendation : Standardize substrate purity (≥80% oleic acid) and cell density (8–10 g/L dry weight) for reproducibility .

What role does this compound play in natural products like mupirocin?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。